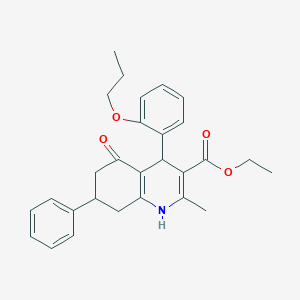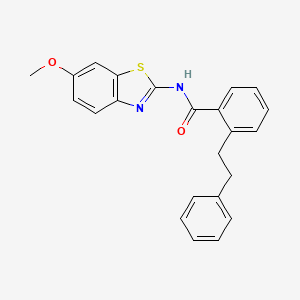
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide, also known as BMB, is a small molecule that has been widely used in scientific research due to its potential therapeutic properties. BMB is a benzamide derivative that has been synthesized and studied extensively for its ability to inhibit certain enzymes and receptors in the body. In
作用机制
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide's mechanism of action involves its ability to inhibit various enzymes and receptors in the body. For example, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide inhibits PDE4, an enzyme that is involved in the regulation of inflammation in the body. By inhibiting PDE4, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide can reduce inflammation and potentially treat inflammatory diseases. N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide also inhibits HDAC, an enzyme that is involved in the regulation of gene expression. By inhibiting HDAC, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide can potentially treat cancer by inducing cell death in cancer cells. Finally, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide inhibits CB1, a receptor that is involved in the regulation of appetite and pain. By inhibiting CB1, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide can potentially treat obesity and chronic pain.
Biochemical and Physiological Effects:
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide's biochemical and physiological effects have been extensively studied in scientific research. N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide has been shown to reduce inflammation in the body by inhibiting PDE4. It has also been shown to induce cell death in cancer cells by inhibiting HDAC. Finally, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide has been shown to reduce appetite and pain by inhibiting CB1. These effects make N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide a potential candidate for the treatment of various diseases.
实验室实验的优点和局限性
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied in scientific research, which means that there is a large body of literature available on its properties and potential therapeutic uses. Another advantage is that it is a small molecule, which makes it easy to synthesize and study in the lab. However, one limitation is that N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide's inhibitory effects on enzymes and receptors in the body can be non-specific, which means that it may have unintended effects on other biological processes. Another limitation is that N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide's potential therapeutic uses have not been extensively studied in clinical trials, which means that its safety and efficacy in humans is not well-established.
未来方向
There are several future directions for N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide research. One direction is to study its potential therapeutic uses in clinical trials, particularly for the treatment of cancer, inflammatory diseases, and neurological disorders. Another direction is to study its non-specific effects on other biological processes in the body, which could help identify potential side effects and limitations for its use. Finally, future research could focus on developing derivatives of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide that have improved specificity and efficacy for specific biological processes and disease targets.
Conclusion:
In conclusion, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide, or N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide, is a small molecule that has been extensively studied in scientific research for its potential therapeutic properties. N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide's inhibitory effects on enzymes and receptors in the body make it a potential candidate for the treatment of various diseases, including cancer, inflammatory diseases, and neurological disorders. However, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide's non-specific effects and limited clinical trial data suggest that further research is needed to fully understand its potential uses and limitations.
合成方法
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide involves a series of chemical reactions that start with the reaction of 6-methoxy-1,3-benzothiazole-2-amine with 2-bromoethylbenzene in the presence of a palladium catalyst. This reaction yields N-(6-methoxy-1,3-benzothiazol-2-yl)-2-bromoethylbenzamide, which is then reacted with phenethylamine to produce the final product, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide.
科学研究应用
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide has been extensively studied in scientific research due to its potential therapeutic properties. It has been shown to have inhibitory effects on various enzymes and receptors in the body, including phosphodiesterase 4 (PDE4), histone deacetylase (HDAC), and cannabinoid receptor 1 (CB1). These inhibitory effects make N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide a potential candidate for the treatment of various diseases, including cancer, inflammatory diseases, and neurological disorders.
属性
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-27-18-13-14-20-21(15-18)28-23(24-20)25-22(26)19-10-6-5-9-17(19)12-11-16-7-3-2-4-8-16/h2-10,13-15H,11-12H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGELCUGIFHAHDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2,6-dimethyl-4-morpholinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4924665.png)
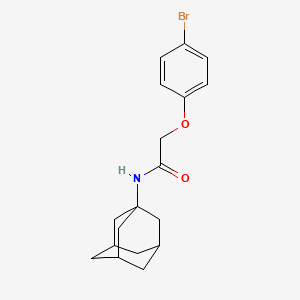
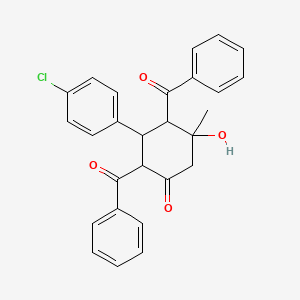
![3-{2-[3-(4-ethylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B4924686.png)

![4-[3-(methylthio)propyl]morpholine](/img/structure/B4924710.png)
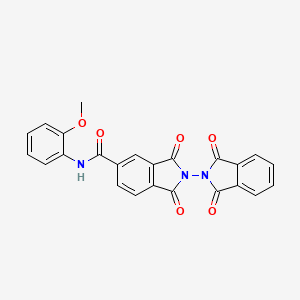
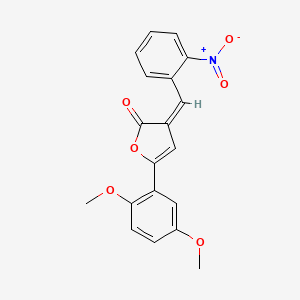
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924736.png)
![2-methyl-7-{(6-methyl-2-pyridinyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4924752.png)
![2-(1,3-benzodioxol-5-yl)-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)acetamide](/img/structure/B4924756.png)
![4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B4924758.png)
![N-(4-chlorobenzyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4924762.png)
